CID 9807431
CID 9807431
AG-041R is a bioactive chemical.
Brand Name:
Vulcanchem
CAS No.:
159883-95-1
VCID:
VC0517456
InChI:
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
SMILES:
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Molecular Formula:
C31H36N4O5
Molecular Weight:
544.6 g/mol
CID 9807431
CAS No.: 159883-95-1
Inhibitors
VCID: VC0517456
Molecular Formula: C31H36N4O5
Molecular Weight: 544.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 159883-95-1 |
---|---|
Product Name | CID 9807431 |
Molecular Formula | C31H36N4O5 |
Molecular Weight | 544.6 g/mol |
IUPAC Name | 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 |
Standard InChIKey | KOLPMNSDISYEBU-WJOKGBTCSA-N |
Isomeric SMILES | CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC |
SMILES | CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC |
Canonical SMILES | CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC |
Appearance | Solid powder |
Description | AG-041R is a bioactive chemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one AG-041R |
Reference | 1: Woodward DF, Wang JW, Poloso NJ. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics. Pharmacol Rev. 2013 Jul 26;65(4):1135-47. doi: 10.1124/pr.112.007088. Review. PubMed PMID: 23893067. 2: Nicotra LL, Vu M, Harvey BS, Smid SD. Prostaglandin ethanolamides attenuate damage in a human explant colitis model. Prostaglandins Other Lipid Mediat. 2013 Jan;100-101:22-9. doi: 10.1016/j.prostaglandins.2013.01.003. PubMed PMID: 23380599. 3: Woodward DF, Carling RW, Cornell CL, Fliri HG, Martos JL, Pettit SN, Liang Y, Wang JW. The pharmacology and therapeutic relevance of endocannabinoid derived cyclo-oxygenase (COX)-2 products. Pharmacol Ther. 2008 Oct;120(1):71-80. doi: 10.1016/j.pharmthera.2008.08.001. Review. PubMed PMID: 18700152. 4: Wan Z, Woodward DF, Cornell CL, Fliri HG, Martos JL, Pettit SN, Wang JW, Kharlamb AB, Wheeler LA, Garst ME, Landsverk KJ, Struble CS, Stamer WD. Bimatoprost, prostamide activity, and conventional drainage. Invest Ophthalmol Vis Sci. 2007 Sep;48(9):4107-15. PubMed PMID: 17724194; PubMed Central PMCID: PMC2680422. 5: Woodward DF, Liang Y, Krauss AH. Prostamides (prostaglandin-ethanolamides) and their pharmacology. Br J Pharmacol. 2008 Feb;153(3):410-9. Review. PubMed PMID: 17721551; PubMed Central PMCID: PMC2241799. |
PubChem Compound | 9807431 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume